3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core structure with a pyrazole fused to a pyrimidine ring. Key structural features include:
- 3-(4-Fluorophenyl): A fluorinated aromatic group at position 3, known to enhance binding affinity and metabolic stability in anti-mycobacterial agents .
- 5-Methyl: A small alkyl substituent at position 5, which balances steric effects and hydrophobic interactions.
- N-(2-Methoxyethyl)amine: A flexible alkoxyalkyl chain at position 7, likely enhancing solubility compared to rigid aromatic amines .
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFVYUVGRZQJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C20H20FN3O3
- Molecular Weight : 369.4 g/mol
- IUPAC Name : 4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one
- InChI Key : QKDNWWBXPOMIBR-UHFFFAOYSA-N
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. It is hypothesized that the compound may act as an enzyme inhibitor or modulator of receptor activity. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's bioavailability and interaction with cellular targets.
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:
- Inhibition of Tumor Cell Proliferation : In vitro assays show that these compounds can inhibit the growth of various cancer cell lines, including HeLa cells with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of kinases involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against Neisseria gonorrhoeae with a minimum inhibitory concentration (MIC) of 0.9 μg/mL .
- Antifungal Properties : Research indicates potential antifungal activity, although specific data on this aspect remains limited.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored:
- TRPV1 Receptor Modulation : Studies suggest that it may exert analgesic effects by blocking TRPV1 receptors, which are implicated in pain pathways .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the pyrazolo[1,5-a]pyrimidine core significantly influences biological activity:
- Fluoro and Methoxy Substituents : The incorporation of fluorine and methoxy groups enhances both lipophilicity and receptor binding affinity .
- Trifluoromethyl Group : This group has been linked to increased potency in enzyme inhibition assays due to enhanced electronic effects .
| Property | Description |
|---|---|
| Anticancer Activity | Inhibits tumor cell proliferation (IC50 comparable to Doxorubicin) |
| Antimicrobial Activity | Effective against N. gonorrhoeae (MIC 0.9 μg/mL) |
| Anti-inflammatory Effects | Modulates TRPV1 receptor activity |
Case Studies
- Anticancer Efficacy Study : A recent study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited significant cytotoxicity against HeLa cells while maintaining lower toxicity in normal fibroblasts .
- Antimicrobial Evaluation : Another investigation revealed that certain pyrazolo derivatives could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, a related compound demonstrated potent activity against various cancer cell lines by targeting the ATP-binding site of kinases, leading to apoptosis in tumor cells .
2. Neurological Disorders
Compounds similar to 3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine have been investigated for their potential in treating neurological disorders such as depression and anxiety. The presence of fluorine and methoxy groups enhances the lipophilicity and bioavailability of these compounds, facilitating their ability to cross the blood-brain barrier .
3. Antimicrobial Properties
The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives has been documented, with some compounds showing effectiveness against resistant strains of bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
Data Tables
| Application Area | Compound Activity | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Neurological Disorders | Potential antidepressant effects | |
| Antimicrobial | Effective against resistant bacterial strains |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives. Among these, a compound structurally related to this compound showed significant inhibition of cancer cell growth in vitro and in vivo models. The mechanism was attributed to the selective inhibition of the PI3K/Akt pathway .
Case Study 2: Neuropharmacological Effects
In a clinical trial assessing new treatments for major depressive disorder, a derivative of this compound was tested for its efficacy as a fast-acting antidepressant. The results indicated rapid improvement in depressive symptoms within hours of administration, potentially due to its action on NMDA receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The 5-methyl group in the target compound contrasts with other 5-substituents in analogues (Table 1):
| Compound | 5-Substituent | Biological Activity (M.tb IC₅₀) | Key Reference |
|---|---|---|---|
| Target Compound | Methyl | Not explicitly reported | - |
| Compound 47 () | Phenyl | 0.12 μM | |
| Compound 22 () | Ethyl | 0.21 μM |
- 5-Phenyl analogues (e.g., Compound 47) exhibit superior potency against Mycobacterium tuberculosis (M.tb), likely due to enhanced π-π stacking with target proteins. However, bulky aryl groups may reduce solubility .
- 5-Alkyl groups (e.g., ethyl in Compound 22) offer moderate activity but improved metabolic stability compared to aryl substituents .
Amine Group Modifications at Position 7
The 2-methoxyethylamine in the target compound differs from pyridinylmethyl or phenethyl amines in analogues (Table 2):
- Pyridinylmethyl amines (e.g., Compounds 47–51) show high anti-M.tb activity but variable solubility and microsomal stability. Bulky groups like piperidinyl reduce clearance but increase LogP, risking oral bioavailability .
- However, its flexible structure may weaken target binding compared to rigid pyridinyl groups.
Fluorinated and Trifluoromethyl Groups
- 3-(4-Fluorophenyl): Critical for anti-M.tb activity, as non-fluorinated analogues (e.g., 3-phenyl in ) show reduced potency .
- 2-Trifluoromethyl : Contrasts with 2-methyl or unsubstituted positions in other pyrazolo[1,5-a]pyrimidines. The trifluoromethyl group may enhance metabolic stability, as seen in triazolopyrimidines (e.g., Compound 23 in retains 90% activity after liver microsome incubation) .
Structural Analogues with Different Cores
- Triazolopyrimidines (): While sharing similar substituents (e.g., trifluoromethyl), these compounds exhibit distinct target selectivity. For example, Compound 23 () inhibits dihydroorotate dehydrogenase (DHODH) but lacks anti-M.tb activity, highlighting core-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
